In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one
Executive Summary
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (CAS: 856942-80-8) is an advanced heterocyclic compound characterized by a highly conjugated furoquinoxaline core[1]. Its unique structural topology—integrating an electron-deficient pyrazine ring, an electron-rich furan moiety, and a hydrophilic diol side chain—makes it a highly versatile scaffold[2]. This technical guide explores the physicochemical properties, structural causality, synthesis methodologies, and broad-spectrum applications of this molecule in both medicinal chemistry and advanced materials science.
Core Chemical Structure and Molecular Topology
The structural integrity of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one stems from its tricyclic fused system.
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Furo[2,3-b]quinoxaline Scaffold: The fusion of a furan-3-one ring to the b-face of a quinoxaline moiety creates an extended, rigid π-conjugated system. This structural rigidity minimizes non-radiative decay pathways, a critical feature for photoluminescent applications[3].
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1,2-Dihydroxyethyl Substituent: Positioned at the C-2 carbon of the furan ring, this diol group introduces significant steric and electronic effects. More importantly, it acts as a dual hydrogen-bond donor and acceptor, drastically improving the molecule's solubility in polar biological media compared to unsubstituted furoquinoxalines[2].
Structural topology and functional mapping of the furo[2,3-b]quinoxaline derivative.
Physical and Chemical Properties
The delicate balance between the hydrophobic aromatic core and the hydrophilic diol tail governs the compound's physical behavior. The extended π-conjugation allows for distinct electronic transitions (π-π* and n-π*), making it highly active under UV-Vis excitation[3].
Table 1: Key Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one |
| CAS Registry Number | 856942-80-8[1] |
| Molecular Formula | C12H10N2O4[1] |
| Molar Mass | 246.22 g/mol |
| Core Scaffold | Furo[2,3-b]quinoxaline |
| Key Functional Groups | Ketone, Hydroxyl (Diol), Pyrazine, Furan, Benzene |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); moderate in H2O |
| Photophysical Potential | Deep blue emission (420–450 nm range)[3] |
Synthesis Methodologies
The construction of the furo[2,3-b]quinoxaline core requires precise control over condensation and cyclization thermodynamics. The most efficient route involves the reaction of an o-phenylenediamine derivative with a highly functionalized furan or an ascorbic acid derivative[2].
Step-by-step synthetic workflow for the furo[2,3-b]quinoxaline derivative.
Protocol 1: Microwave-Assisted Synthesis of Furo[2,3-b]quinoxaline Derivatives
Causality: Traditional reflux methods for quinoxaline condensation often suffer from prolonged reaction times (6–12 hours) and thermal degradation of sensitive hydroxyl groups. Microwave irradiation directly excites the polar diol and solvent molecules via dielectric heating, accelerating the nucleophilic attack and subsequent ring closure while preserving the structural integrity of the diol[2].
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Reagent Preparation: Dissolve equimolar amounts of o-phenylenediamine and the functionalized dicarbonyl/furan precursor in a polar aprotic solvent (e.g., DMF).
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Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) to lower the activation energy for the initial Schiff base formation.
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Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150 W, maintaining a precise temperature of 120°C for 15–20 minutes.
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Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. The sudden drop in the dielectric constant forces the hydrophobic core of the product to precipitate out of the solution.
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Purification: Filter the crude solid under a vacuum and recrystallize from absolute ethanol to yield the pure compound.
Protocol 2: Photophysical Characterization (Fluorescence Assay)
Causality: To validate the molecule's utility in optoelectronics, its emission profile must be quantified. The rigid furoquinoxaline core dictates its quantum efficiency, and assessing solvatochromic shifts helps determine the dipole moment changes upon excitation[3].
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Sample Preparation: Dissolve the purified compound in spectroscopic-grade DMSO to a stock concentration of 1 mM. Dilute to 10 µM in various solvents (toluene, chloroform, methanol) to assess solvatochromic shifts.
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UV-Vis Absorption: Record the absorption spectrum from 250 to 600 nm to identify the primary excitation wavelength (λ_max).
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Steady-State Fluorescence: Excite the sample at λ_max. Record the emission spectrum. Unsubstituted and related furoquinoxalines typically exhibit pure blue emission peaks between 424–445 nm[3].
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Quantum Yield Calculation: Calculate the photoluminescence quantum yield (PLQY) by comparing the integrated fluorescence intensity against a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Biological and Industrial Applications
The unique structural motif of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one bridges the gap between pharmacology and materials science.
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Pharmaceuticals: Quinoxaline derivatives are privileged scaffolds in drug discovery. The electron-deficient nature of the pyrazine ring allows it to intercalate with DNA or bind to specific kinase active sites, showing potential as antimicrobial and anticancer agents[2]. The diol group specifically enhances bioavailability and allows for the synthesis of water-soluble prodrugs.
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Fluorescent Materials (OLEDs): The rigid, planar furo[2,3-b]quinoxaline core is highly fluorescent. Recent studies on related dibenzo-fused furoquinoxalines demonstrate exceptional photoluminescence quantum yields (up to ~79%) and deep blue emission, making this scaffold highly promising as a dopant in organic light-emitting diodes (OLEDs)[3].
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Chemical Probes: The reactivity of the ketone and hydroxyl groups allows this molecule to be tethered to specific receptor units, functioning as a selective chemosensor or biochemical probe in cellular assays[2].
Conclusion
2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one represents a highly versatile, structurally complex heterocycle. By merging the rigid, fluorescent furoquinoxaline core with a solubilizing diol substituent, it offers a self-validating platform for both advanced drug design and next-generation optoelectronic materials.
References
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NextSDS. "Furo[2,3-b]quinoxalin-3(2H)-one, 2-(1,2-dihydroxyethyl)-". NextSDS Chemical Substance Information. URL: [Link]
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Wang, X., et al. "Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes". New Journal of Chemistry (RSC Publishing), 2021. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Buy 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one [smolecule.com]
- 3. Dibenzo[ f , h ]furo[2,3- b ]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ04934H [pubs.rsc.org]
